1,1'-Binaphthalene, 7,7'-dimethyl-
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Overview
Description
1,1'-Binaphthalene, 7,7'-dimethyl- is a chiral molecule that has gained significant attention in the scientific community due to its unique properties and potential applications in various fields. It is a derivative of binaphthalene, which is a widely studied compound in organic chemistry. The addition of two methyl groups to the binaphthalene structure results in the formation of 1,1'-Binaphthalene, 7,7'-dimethyl-, which has a higher melting point and greater solubility in organic solvents than its parent compound. In
Scientific Research Applications
1,1'-Binaphthalene, 7,7'-dimethyl- has been extensively studied for its potential applications in various fields such as organic synthesis, material science, and medicinal chemistry. In organic synthesis, it is used as a chiral auxiliary in asymmetric synthesis reactions. It has also been used as a ligand in transition metal-catalyzed asymmetric reactions. In material science, it has been used as a building block for the synthesis of chiral polymers and liquid crystals. In medicinal chemistry, it has been investigated for its potential as a therapeutic agent for various diseases such as cancer and Alzheimer's disease.
Mechanism Of Action
The mechanism of action of 1,1'-Binaphthalene, 7,7'-dimethyl- is not well understood. However, it is believed to interact with specific receptors or enzymes in the body, leading to its biological effects. Its chiral nature may play a role in its mechanism of action, as chiral molecules often exhibit different biological activities depending on their stereochemistry.
Biochemical And Physiological Effects
1,1'-Binaphthalene, 7,7'-dimethyl- has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that it may have potential as a therapeutic agent for Alzheimer's disease. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1,1'-Binaphthalene, 7,7'-dimethyl- is its chiral nature, which makes it a useful tool in asymmetric synthesis reactions. Its high melting point and solubility in organic solvents also make it easy to handle in the laboratory. However, its high cost and limited availability may be a limitation for some researchers.
Future Directions
There are many potential future directions for research on 1,1'-Binaphthalene, 7,7'-dimethyl-. One area of interest is its potential as a therapeutic agent for various diseases. Further studies are needed to elucidate its mechanism of action and to optimize its biological activity. In addition, its use as a chiral auxiliary in asymmetric synthesis reactions and as a building block for the synthesis of chiral polymers and liquid crystals could be further explored. Finally, the development of new synthetic methods for the preparation of 1,1'-Binaphthalene, 7,7'-dimethyl- could lead to more efficient and cost-effective production of this compound.
Synthesis Methods
The synthesis of 1,1'-Binaphthalene, 7,7'-dimethyl- involves the reaction of 2-naphthol with 2,7-dimethylnaphthalene in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction leads to the formation of the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
CAS RN |
34003-80-0 |
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Product Name |
1,1'-Binaphthalene, 7,7'-dimethyl- |
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
7-methyl-1-(7-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-9-11-17-5-3-7-19(21(17)13-15)20-8-4-6-18-12-10-16(2)14-22(18)20/h3-14H,1-2H3 |
InChI Key |
HMKJGOVDFSDYFG-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
Canonical SMILES |
CC1=CC2=C(C=CC=C2C3=CC=CC4=C3C=C(C=C4)C)C=C1 |
Other CAS RN |
34003-80-0 |
Origin of Product |
United States |
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